N-Isobutylthiophene-3-carboxamide: A Technical Guide for Drug Development Professionals
N-Isobutylthiophene-3-carboxamide: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Potential Biological Significance of N-Isobutylthiophene-3-carboxamide.
This technical guide provides a comprehensive overview of N-Isobutylthiophene-3-carboxamide, a molecule of interest within the broader class of thiophene carboxamides known for their diverse biological activities. While specific experimental data for this particular derivative is not extensively available in published literature, this document extrapolates its core chemical properties, outlines a reliable synthetic route, and discusses its potential pharmacological relevance based on established chemical principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals exploring novel small molecules for therapeutic applications.
Core Chemical Properties
Quantitative data for N-Isobutylthiophene-3-carboxamide is not readily found in public databases. However, we can infer its likely properties based on the known characteristics of its parent molecules, thiophene-3-carboxamide and thiophene-3-carboxylic acid.
Table 1: Predicted and Known Physicochemical Properties
| Property | Value (Predicted for N-Isobutylthiophene-3-carboxamide) | Value (Known for Thiophene-3-carboxamide) | Value (Known for Thiophene-3-carboxylic acid) |
| Molecular Formula | C₉H₁₃NOS | C₅H₅NOS[1] | C₅H₄O₂S |
| Molecular Weight | 183.27 g/mol | 127.17 g/mol [1] | 128.15 g/mol |
| IUPAC Name | N-(2-methylpropyl)thiophene-3-carboxamide | thiophene-3-carboxamide[1] | thiophene-3-carboxylic acid |
| Predicted LogP | ~1.5 - 2.5 | 0.5[1] | 1.5 |
| Predicted Boiling Point | > 200 °C | Not Available | 260 °C |
| Predicted Melting Point | Not Available | 179-181 °C | 138-140 °C |
| Predicted Solubility | Likely soluble in organic solvents like methanol, ethanol, DMSO. Low solubility in water. | Soluble in water | Slightly soluble in cold water, soluble in hot water and organic solvents. |
Synthesis of N-Isobutylthiophene-3-carboxamide
The synthesis of N-Isobutylthiophene-3-carboxamide can be reliably achieved through the amidation of thiophene-3-carboxylic acid with isobutylamine. This common synthetic transformation can be accomplished via several standard laboratory methods. A general and robust protocol involves the activation of the carboxylic acid to an acyl chloride, followed by its reaction with the amine.
General Synthesis Workflow
The logical flow for the synthesis of N-Isobutylthiophene-3-carboxamide is depicted below.
Caption: General synthesis workflow for N-Isobutylthiophene-3-carboxamide.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of N-Isobutylthiophene-3-carboxamide from thiophene-3-carboxylic acid.
Materials:
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Thiophene-3-carboxylic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride
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Isobutylamine
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Triethylamine (or another suitable base)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
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Apparatus for thin-layer chromatography (TLC) and column chromatography
Procedure:
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Formation of the Acyl Chloride:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) with a catalytic amount of dimethylformamide (DMF) to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
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Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude thiophene-3-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.
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Amidation Reaction:
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Dissolve the crude thiophene-3-carbonyl chloride in fresh anhydrous DCM.
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In a separate flask, dissolve isobutylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
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Cool the amine solution to 0 °C.
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Slowly add the solution of thiophene-3-carbonyl chloride to the stirred amine solution.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
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Work-up and Purification:
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Upon completion of the reaction, wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
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Purify the crude N-Isobutylthiophene-3-carboxamide by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound.
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Characterization:
The structure and purity of the synthesized N-Isobutylthiophene-3-carboxamide should be confirmed by standard analytical techniques, including:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O stretch).
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Melting Point Analysis: To assess purity.
Potential Biological Significance and Signaling Pathways
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] These activities often stem from the ability of the thiophene ring and the carboxamide group to participate in various non-covalent interactions with biological targets.
Thiophene derivatives have been reported to possess anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5] The specific biological profile of N-Isobutylthiophene-3-carboxamide has not been reported, but based on related structures, it could potentially interact with various cellular targets. For instance, some thiophene carboxamides have been shown to act as enzyme inhibitors or receptor modulators.
Hypothetical Signaling Pathway Involvement
Based on the known activities of similar compounds, N-Isobutylthiophene-3-carboxamide could potentially modulate signaling pathways involved in cell proliferation, inflammation, or microbial growth. A hypothetical pathway that could be investigated is its potential as an anticancer agent, a common activity for this class of compounds.[2][4]
Caption: Hypothetical signaling pathway for anticancer activity.
Conclusion
N-Isobutylthiophene-3-carboxamide represents an interesting, yet underexplored, member of the biologically active thiophene carboxamide family. This guide provides a foundational understanding of its chemical properties and a reliable method for its synthesis. The outlined experimental protocol, based on well-established amidation chemistry, offers a clear path for its preparation in a laboratory setting. Given the broad spectrum of activities associated with the thiophene carboxamide scaffold, N-Isobutylthiophene-3-carboxamide warrants further investigation to elucidate its specific biological profile and potential therapeutic applications. Researchers are encouraged to use this guide as a starting point for their own investigations into this promising chemical entity.
References
- 1. Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
